1-ethyl-4-(thiolan-3-yl)piperazine
Description
1-Ethyl-4-(thiolan-3-yl)piperazine (CAS 416869-95-9) is a piperazine derivative with the molecular formula C₁₀H₂₀N₂S and a molar mass of 200.34 g/mol . Its structure features a piperazine core substituted with an ethyl group at the 1-position and a tetrahydrothiophene (thiolan) ring at the 4-position. The thiolan moiety introduces a sulfur-containing heterocycle, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-ethyl-4-(thiolan-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-2-11-4-6-12(7-5-11)10-3-8-13-9-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPZSFXNGXPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(thiolan-3-yl)piperazine typically involves the reaction of piperazine derivatives with thiolane derivatives under controlled conditions. One common method includes the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(thiolan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(thiolan-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(thiolan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in a way that facilitates binding to these targets. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The thiolan group in the target compound provides a sulfur atom with moderate electron-donating properties, contrasting with the strong electron-withdrawing nitro group in 1-ethyl-4-(4-nitrophenyl)piperazine. This difference impacts reactivity and binding to biological targets .
- Aromatic vs. Aliphatic Substituents : Pyridyl and bromophenyl derivatives (L10, m-bromo PEP) introduce aromatic systems, enabling π-π stacking interactions, whereas the thiolan substituent offers conformational flexibility due to its saturated ring .
Pharmacological and Functional Comparisons
Anti-Cholinesterase and Neuropharmacological Activity
- NMR data (δ 2.36 ppm for methyl, δ 8.13 ppm for nitroaromatic protons) confirm structural integrity .
- m-Bromo PEP: Acts as a silent agonist of α7 nicotinic acetylcholine receptors (nAChRs), modulating inflammation without ion channel activation. This property is critical for targeting non-conducting receptor conformations in neuroinflammatory disorders .
- Serotonin Receptor Antagonists : Derivatives like p-MPPI and p-MPPF (4-(2'-methoxyphenyl)-piperazines) antagonize 5-HT₁A receptors, inhibiting hypothermia and forepaw treading in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
